molecular formula C14H10Cl2N2OS B5093499 2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol

2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol

Cat. No.: B5093499
M. Wt: 325.2 g/mol
InChI Key: SMUYNLUMXSCYOF-UHFFFAOYSA-N
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Description

The compound you mentioned contains a 1,3,4-thiadiazole ring, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Molecular Structure Analysis

The 1,3,4-thiadiazole ring is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The presence of these heteroatoms can significantly influence the compound’s chemical properties and reactivity.


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives can vary widely depending on the other functional groups present in the molecule. Generally, these compounds can undergo reactions typical of aromatic heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of your specific compound would depend on its exact molecular structure. In general, 1,3,4-thiadiazole derivatives are often solid at room temperature and can exhibit a wide range of solubilities depending on their specific functional groups .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives can vary widely depending on their specific biological activity. For example, some derivatives have shown antimicrobial activity, while others have shown anti-inflammatory, analgesic, or antineoplastic activity .

Safety and Hazards

The safety and hazards associated with a specific 1,3,4-thiadiazole derivative would depend on its exact molecular structure. Some derivatives are used as drugs and have been shown to have a good safety profile , while others may be hazardous. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

The 1,3,4-thiadiazole scaffold is a pharmacologically significant scaffold and is the subject of ongoing research . Future research may focus on developing new 1,3,4-thiadiazole derivatives with improved pharmacological properties or exploring new biological activities for these compounds.

Properties

IUPAC Name

2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS/c15-9-6-10(12(19)11(16)7-9)14-18-17-13(20-14)8-4-2-1-3-5-8/h1-7,14,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUYNLUMXSCYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(S2)C3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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